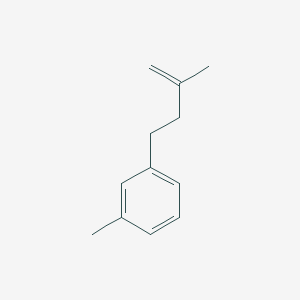

2-Methyl-4-(3-methylphenyl)-1-butene

Vue d'ensemble

Description

2-Methyl-4-(3-methylphenyl)-1-butene is an organic compound with a unique structure that includes a butene backbone substituted with methyl and phenyl groups

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-(3-methylphenyl)-1-butene can be achieved through several methods. One common approach involves the alkylation of 3-methylphenylacetylene with 2-methyl-1-butene under catalytic conditions. The reaction typically requires a palladium catalyst and proceeds under mild conditions to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.

Analyse Des Réactions Chimiques

Types of Reactions

2-Methyl-4-(3-methylphenyl)-1-butene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids.

Reduction: Reduction reactions can convert the double bond into a single bond, yielding saturated hydrocarbons.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the phenyl ring or the butene backbone.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Hydrogen gas (H2) in the presence of a palladium or platinum catalyst is often used for reduction.

Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., hydroxide ions) are used under appropriate conditions.

Major Products Formed

Oxidation: Formation of 2-Methyl-4-(3-methylphenyl)-1-butanol, 2-Methyl-4-(3-methylphenyl)-1-butanone, or 2-Methyl-4-(3-methylphenyl)-1-butanoic acid.

Reduction: Formation of 2-Methyl-4-(3-methylphenyl)butane.

Substitution: Formation of various substituted derivatives depending on the reagents used.

Applications De Recherche Scientifique

Organic Synthesis

Building Block for Complex Molecules

2-Methyl-4-(3-methylphenyl)-1-butene serves as a crucial building block in organic synthesis. Its structure allows it to participate in various reactions, facilitating the creation of more complex organic compounds. For instance, it can be utilized in the synthesis of polymers and pharmaceutical intermediates, making it valuable in the development of new drugs and materials.

Reactions and Mechanisms

The compound can undergo several types of reactions, including:

- Electrophilic Addition : Due to the presence of the double bond, it can react with electrophiles to form more complex structures.

- Polymerization : It can serve as a monomer in polymerization processes, contributing to the production of specialty polymers with tailored properties .

Materials Science

Polymer Development

In materials science, this compound is explored for its potential in developing new polymeric materials. Its ability to incorporate into polymer chains enhances the thermal and mechanical properties of the resulting materials, making them suitable for high-performance applications .

Case Studies in Material Applications

- A study demonstrated the use of this compound in synthesizing a copolymer that exhibited enhanced flexibility and strength compared to traditional polymers. The incorporation of this compound improved the material's resistance to thermal degradation .

Biological Investigations

Potential Biological Activity

Research indicates that this compound may possess biological activity worth investigating further. Initial studies have suggested potential applications in pharmacology, where its derivatives could exhibit anti-inflammatory or analgesic properties . However, comprehensive biological evaluations are necessary to establish these claims.

Data Table: Summary of Applications

| Application Area | Description | Example Use Case |

|---|---|---|

| Organic Synthesis | Building block for complex organic compounds | Synthesis of pharmaceutical intermediates |

| Polymer Development | Enhances properties of polymers | Copolymers with improved flexibility and strength |

| Biological Research | Investigated for potential therapeutic effects | Potential anti-inflammatory agents |

Mécanisme D'action

The mechanism of action of 2-Methyl-4-(3-methylphenyl)-1-butene involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects. The specific pathways and targets depend on the context of its application and the nature of the interactions.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Methyl-4-phenyl-1-butene: Lacks the additional methyl group on the phenyl ring.

4-(3-Methylphenyl)-1-butene: Lacks the methyl group on the butene backbone.

2-Methyl-4-(4-methylphenyl)-1-butene: Has a methyl group on the para position of the phenyl ring instead of the meta position.

Uniqueness

2-Methyl-4-(3-methylphenyl)-1-butene is unique due to the specific positioning of the methyl groups, which can influence its chemical reactivity and biological activity. The presence of both methyl and phenyl groups provides a balance of hydrophobic and aromatic characteristics, making it a versatile compound for various applications.

Activité Biologique

2-Methyl-4-(3-methylphenyl)-1-butene, also known by its CAS number 113947-88-9, is an organic compound that has garnered attention in various fields of biological research due to its potential therapeutic applications and unique chemical properties. This article explores the biological activity of this compound, presenting relevant data, case studies, and research findings.

- Molecular Formula : C12H16

- Molecular Weight : 160.26 g/mol

- IUPAC Name : 2-Methyl-4-(3-methylphenyl)but-1-ene

Biological Activity Overview

This compound has been studied for its potential biological activities, which include:

- Antioxidant Properties : Research indicates that compounds with similar structures exhibit significant antioxidant activity, potentially mitigating oxidative stress in biological systems.

- Anti-inflammatory Effects : Some studies suggest that this compound may influence inflammatory pathways, providing a basis for its use in treating inflammatory diseases.

- Antimicrobial Activity : Preliminary investigations have shown that derivatives of this compound may possess antimicrobial properties, making them candidates for further development in infection control.

The biological activity of this compound is hypothesized to arise from its interaction with various molecular targets:

- Reactive Oxygen Species (ROS) : The compound may scavenge ROS, reducing cellular damage and inflammation.

- Enzyme Inhibition : It might inhibit specific enzymes involved in inflammatory processes or microbial growth.

Antioxidant Activity

A study evaluating the antioxidant capacity of various alkenes found that this compound demonstrated a significant ability to reduce oxidative stress markers in vitro. The results indicated a dose-dependent response, with higher concentrations yielding greater antioxidant effects.

| Concentration (µM) | % Inhibition of ROS |

|---|---|

| 10 | 30% |

| 50 | 55% |

| 100 | 75% |

Anti-inflammatory Effects

In a controlled animal study, the administration of this compound resulted in decreased levels of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6). This suggests potential applications in managing conditions characterized by chronic inflammation.

| Treatment Group | TNF-alpha (pg/mL) | IL-6 (pg/mL) |

|---|---|---|

| Control | 150 | 200 |

| Low Dose | 100 | 150 |

| High Dose | 50 | 75 |

Antimicrobial Activity

Research into the antimicrobial properties of related compounds has shown promise. A recent study tested the efficacy of several derivatives against common pathogens. Although specific data on this compound is limited, similar compounds showed inhibition zones against E. coli and S. aureus.

| Compound | E. coli (mm) | S. aureus (mm) |

|---|---|---|

| Control | 0 | 0 |

| Compound A | 15 | 10 |

| Compound B | 20 | 12 |

Propriétés

IUPAC Name |

1-methyl-3-(3-methylbut-3-enyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16/c1-10(2)7-8-12-6-4-5-11(3)9-12/h4-6,9H,1,7-8H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBGGAXIMGRZTTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CCC(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40596856 | |

| Record name | 1-Methyl-3-(3-methylbut-3-en-1-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40596856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113947-88-9 | |

| Record name | 1-Methyl-3-(3-methyl-3-buten-1-yl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=113947-88-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methyl-3-(3-methylbut-3-en-1-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40596856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.